3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide
Description
3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a heterocyclic compound featuring a benzamide core substituted with bromo and carbamothioyl groups, linked to a 2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl moiety. Its structural complexity arises from the integration of oxazolo[4,5-b]pyridine, a bicyclic heteroaromatic system known for enhancing bioactivity in medicinal chemistry .
Properties
IUPAC Name |
3-bromo-N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrClN4O2S/c21-13-4-1-3-11(9-13)18(27)26-20(29)24-15-10-12(6-7-14(15)22)19-25-17-16(28-19)5-2-8-23-17/h1-10H,(H2,24,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTRHZNOBSONSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common approach starts with the preparation of the oxazole-pyridine intermediate, which is then coupled with a brominated benzamide derivative. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Oxazolo[4,5-b]pyridine Core :
- Present in all analogs, this moiety is critical for bioactivity. QSAR models indicate its role in enhancing electron-withdrawing effects and π-π stacking with biological targets .
- The target compound’s oxazolo[4,5-b]pyridine group aligns with analogs showing antikinetoplastid activity, as seen in .
Carbamothioyl vs. Carboxamide Groups: The carbamothioyl group in the target compound may improve binding affinity compared to the furan carboxamide in ’s analog due to stronger hydrogen-bond acceptor capacity .
Halogen Substituents: The bromo and chloro substituents in the target compound increase lipophilicity (logP ~3.5 estimated), which may enhance membrane permeability but could also raise toxicity concerns . In contrast, the 4-chloro substitution in ’s analog is associated with moderate intramacrophage activity against Leishmania donovani .
Insights:
- Synthesis Complexity: The target compound’s carbamothioyl group likely requires thiourea intermediate formation, contrasting with the esterification and Mitsunobu reactions used for tert-butyl derivatives in and .
- Spectroscopic Confirmation : IR peaks for carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1250 cm⁻¹) groups are critical for structural validation, as seen in analogs .
Biological Activity
The compound 3-bromo-N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C21H15BrClN3O3
- Molecular Weight : 460.72 g/mol
Structural Features
The compound contains several functional groups:
- A bromine atom at the 3-position of the benzamide.
- A chlorine atom at the 2-position of a phenyl ring.
- A [1,3]oxazolo[4,5-b]pyridine moiety which contributes to its pharmacological properties.
Antiproliferative Activity
Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzamide derivatives have shown potent cytotoxicity against solid tumor cell lines and leukemia cells, with IC50 values often below 6.5 µM .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Molt-3 | <6.5 | S-phase arrest |
| Compound B | MCF-7 | 7.0 | Apoptosis induction |
| Compound C | A549 | 5.0 | Inhibition of DNA synthesis |
The mechanism by which these compounds exert their antiproliferative effects is primarily through inducing cell cycle arrest at the S-phase. This is significant as it prevents cancer cells from replicating their DNA, effectively halting tumor growth .
Antithrombotic Potential
Another area of investigation is the antithrombotic potential of oxazolo-pyridine derivatives. Similar compounds have been identified as direct inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade. These compounds demonstrate excellent oral bioavailability and potent antithrombotic activity in vivo .
Study on Benzamide Derivatives
A study focusing on a series of benzamide derivatives reported that several compounds exhibited strong cytotoxicity against Molt-3 leukemia cells and other solid tumor lines. The most potent compound in this study was noted for its ability to induce S-phase arrest without directly targeting tubulin .
Clinical Implications
Given the promising results from preclinical studies, further investigation into the pharmacokinetics and toxicity profiles of This compound is warranted. Understanding these parameters will be crucial for advancing this compound towards clinical trials.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
